molecular formula C8H9NO2 B1316464 1-(3-Methoxypyridin-4-yl)ethanone CAS No. 83431-02-1

1-(3-Methoxypyridin-4-yl)ethanone

Cat. No. B1316464
CAS RN: 83431-02-1
M. Wt: 151.16 g/mol
InChI Key: GQTWZLYQSMCSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(3-Methoxypyridin-4-yl)ethanone is 1S/C8H9NO2/c1-6(10)7-3-4-9-5-8(7)11-2/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(3-Methoxypyridin-4-yl)ethanone is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(3-Methoxypyridin-4-yl)ethanone has been used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the one-pot multicomponent synthesis of 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, which demonstrated significant antimicrobial activity against both bacterial and fungal strains (Ashok et al., 2014). Furthermore, it has been involved in the synthesis and reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones, leading to the preparation of compounds with potential biological activities (Kwiecień & Szychowska, 2006).

Discovery of Novel Compounds from Fungal Co-cultivation

Research into the co-cultivation of endophytic fungi has led to the discovery of new N-methoxypyridone analogs with modest inhibitory activity towards pathogenic fungi (Li et al., 2017).

Advanced Materials and Fluorescence Studies

1-(3-Methoxypyridin-4-yl)ethanone derivatives have been synthesized and investigated for their solid-state fluorescence properties. These studies have explored the tuning of solid-state fluorescence by regulating the arrangement of anthracene fluorophores, demonstrating the compound's potential in materials science, particularly in the development of advanced fluorescence materials (Dong et al., 2012).

Crystallography and Molecular Structure Analysis

The compound has also been a subject of crystallographic studies to understand its structural properties better. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative, has been analyzed to understand its molecular conformation and bonding patterns (Rao et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(3-methoxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTWZLYQSMCSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510263
Record name 1-(3-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypyridin-4-yl)ethanone

CAS RN

83431-02-1
Record name 1-(3-Methoxy-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83431-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A dry 50 mL three neck flask fitted with a reflux condenser and internal thermometer was charged with dry methanol (20 mL). Sodium (516 mg, 0.022 mol) was added in portions and after all the sodium had dissolved the methanol was removed by distillation. The resulting sodium methoxide was cooled and a mixture of methyl-3-methoxyisonicotinoate (2.50 g, 0.015 mol) and methyl acetate (6.65 g, 0.090 mol) was added dropwise. The mixture was refluxed for four hours, allowed to cool and dissolved in water (9.0 mL) and concentrated hydrochloric acid (6.0 mL). The resulting mixture was heated to reflux for 2.5 hours, cooled, and basified with 5% sodium bicarbonate. The mixture was extracted with chloroform (4×50 mL) and the combined extracts dried over sodium sulfate, concentrated, and chromatographed through a short column of silica gel to afford 3-methoxy-4-acetylpyridine (1.05 g, 46%). mp. 36°-37° C.
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
516 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
6.65 g
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
9 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxypyridin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxypyridin-4-yl)ethanone

Citations

For This Compound
1
Citations
N Lounsbury, G Mateo, B Jones, S Papaiahgari… - Bioorganic & medicinal …, 2015 - Elsevier
Nrf2 activators represent a good drug target for designing agents to treat diseases associated with oxidative stress. Building upon previous work, we designed and prepared a series of …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.